![molecular formula C12H10ClNO2 B3302920 5-Benzyl-3-methylisoxazole-4-carbonyl chloride CAS No. 91961-44-3](/img/structure/B3302920.png)
5-Benzyl-3-methylisoxazole-4-carbonyl chloride
Overview
Description
5-Benzyl-3-methylisoxazole-4-carbonyl chloride: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out in an inert solvent such as methylene chloride under cooling conditions to prevent decomposition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amines, esters, and thioesters: are the major products formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
5-Benzyl-3-methylisoxazole-4-carbonyl chloride has the molecular formula C_{12}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 235.67 g/mol. The compound features a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which enhances its reactivity in various chemical reactions.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 5-benzyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride. This reaction yields the acid chloride, which can further participate in nucleophilic acyl substitution reactions to form various derivatives .
Pharmaceutical Applications
-
Antibacterial Agents :
- This compound has been explored as an intermediate in the synthesis of novel antibacterial agents. Isoxazole derivatives have shown promising activity against Gram-positive bacteria, addressing challenges posed by antibiotic resistance .
- A notable study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .
- Immunosuppressive Properties :
Case Study 1: Antibacterial Activity
A series of compounds derived from this compound were synthesized and tested for their antibacterial efficacy. The study revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as therapeutic agents for treating resistant infections .
Case Study 2: Immunosuppressive Effects
In vitro studies demonstrated that derivatives of this compound could effectively inhibit PHA-induced PBMC proliferation. This suggests that these compounds might be useful in developing new immunosuppressive drugs for autoimmune diseases or organ transplantation .
Mechanism of Action
The exact mechanism of action for 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is not well-documented. isoxazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. For instance, some isoxazole compounds inhibit the cyclooxygenase enzyme, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Methyl-4-isoxazolecarbonyl chloride
Uniqueness: 5-Benzyl-3-methylisoxazole-4-carbonyl chloride is unique due to its specific benzyl and methyl substitutions, which can influence its reactivity and biological activity compared to other isoxazole derivatives .
Biological Activity
5-Benzyl-3-methylisoxazole-4-carbonyl chloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 235.67 g/mol. Its structure includes a benzyl group attached to a 3-methylisoxazole ring, along with a carbonyl chloride functional group, which contributes to its reactivity and biological activity.
Biological Activity
Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities such as:
- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains .
- Anticancer Potential : Isoxazole derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, potentially disrupting cellular processes that lead to therapeutic effects. For instance, it may inhibit enzyme activity by binding to active sites, thus preventing substrate access.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | CHClNO | 235.67 g/mol | Contains a benzyl and methyl group |
5-Ethyl-3-methylisoxazole-4-carbonyl chloride | CHClNO | 221.64 g/mol | Ethyl group instead of benzyl |
5-Methyl-3-phenylisoxazole-4-carbonyl chloride | CHClNO | 249.09 g/mol | Lacks the additional benzene ring present in this compound |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | CHClNO | 249.09 g/mol | Contains dichlorophenyl substituent |
This table highlights how the substitution pattern and functional groups influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
- Antimicrobial Efficacy : A study reported that isoxazole derivatives exhibited antibacterial activity against Staphylococcus aureus strains, suggesting potential for further development in antibiotic therapies .
- Anticancer Research : Preliminary findings indicate that certain isoxazole derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways, although specific studies on this compound are still limited .
Properties
IUPAC Name |
5-benzyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-11(12(13)15)10(16-14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSRBJLRPTZAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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